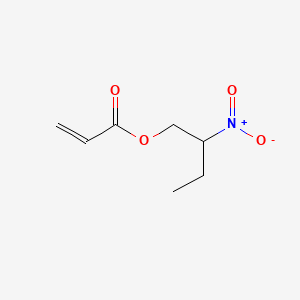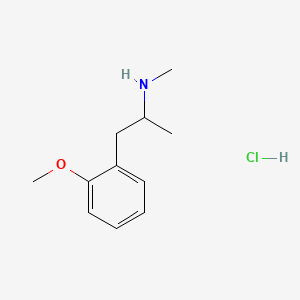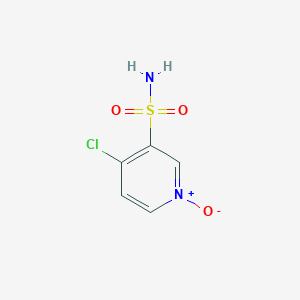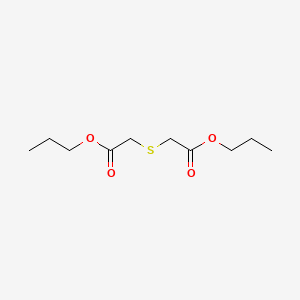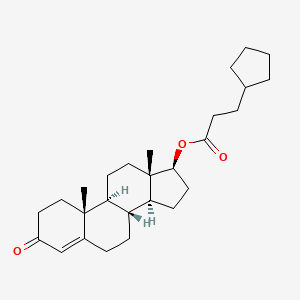
Testosterone cypionate
Descripción general
Descripción
El cipionato de testosterona es un derivado sintético de la testosterona, una hormona crucial producida principalmente en los testículos de los hombres y en cantidades más pequeñas en los ovarios de las mujeres. Es un andrógeno y un esteroide anabólico que se usa principalmente en el tratamiento de niveles bajos de testosterona en hombres y en la terapia hormonal para hombres transgénero . Este compuesto es conocido por su liberación lenta en el torrente sanguíneo, lo que lo convierte en una opción popular para la terapia de reemplazo hormonal .
Aplicaciones Científicas De Investigación
El cipionato de testosterona tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto de referencia en el estudio de la química y la síntesis de esteroides.
Biología: Investigado por su papel en la regulación de varios procesos biológicos, incluido el crecimiento muscular y la densidad ósea.
Mecanismo De Acción
El cipionato de testosterona ejerce sus efectos principalmente a través de su conversión a otras hormonas potentes y su interacción con receptores celulares específicos. Se convierte en dihidrotestosterona (DHT) mediante la enzima 5α-reductasa y en estradiol mediante la enzima aromatasa . Tanto la testosterona como la DHT se unen a los receptores de andrógenos, mientras que el estradiol se une a los receptores de estrógenos. Estas interacciones conducen a la activación de varias vías de señalización que regulan la expresión genética y las funciones celulares .
Compuestos Similares:
Enantato de Testosterona: Otra forma esterificada de testosterona con una cadena de éster ligeramente más corta, lo que lleva a una liberación más rápida en el torrente sanguíneo.
Propionato de Testosterona: Tiene una cadena de éster aún más corta, lo que resulta en una liberación más rápida y una duración de acción más corta.
Singularidad del Cipionato de Testosterona: El cipionato de testosterona es único debido a su cadena de éster más larga, que proporciona una liberación más lenta y consistente de testosterona en el torrente sanguíneo. Esto resulta en menos inyecciones y niveles de testosterona más estables en comparación con otras formas .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Testosterone cypionate plays a significant role in biochemical reactions. It is an agonist of the androgen receptor (AR), the biological target of androgens like testosterone and dihydrotestosterone (DHT) . Once separated from its cypionate ester moiety by enzymes in the bloodstream, testosterone is metabolized to 17-keto steroids through two different pathways .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . It is converted by the body to testosterone that has both androgenic effects and anabolic effects, making it useful for producing masculinization .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to the androgen receptor, but it can also be metabolized by 5α-reductase into DHT or aromatized to estradiol (E2) . Both testosterone and DHT bind to an androgen receptor; however, DHT has a stronger binding affinity than testosterone and may have more androgenic effect in certain tissues at lower levels .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has a long elimination half-life of about 8 days . It can be detected in the body for several weeks after the last dose .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. A study showed that supraphysiological doses of this compound have been associated with possible nerve tissue damage and behavioral effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. After being processed by enzymes in the bloodstream, testosterone is metabolized to 17-keto steroids through two different pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is given by injection into muscle or subcutaneously, once every one to four weeks, depending on clinical indication .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex and depend on its conversion to testosterone and subsequent interactions with androgen receptors .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El cipionato de testosterona se sintetiza esterificando la testosterona con ácido ciclopentilpropiónico. La reacción generalmente implica el uso de un derivado de cloruro de ácido del ácido ciclopentilpropiónico y testosterona en presencia de una base como la piridina . La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del éster.
Métodos de Producción Industrial: La producción industrial de cipionato de testosterona implica procesos de esterificación a gran escala. La testosterona primero se purifica y luego se hace reaccionar con cloruro de ácido ciclopentilpropiónico en presencia de una base. El producto luego se purifica mediante cristalización o cromatografía para obtener el compuesto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: El cipionato de testosterona experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción puede convertir el cipionato de testosterona en varios derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar el grupo cetona en la estructura de la testosterona.
Sustitución: Las reacciones de sustitución pueden ocurrir en varias posiciones en la estructura esquelética de los esteroides.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Las reacciones de halogenación a menudo usan reactivos como bromo o cloro en condiciones controladas.
Productos Principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de 17-cetosteroides, mientras que la reducción puede producir derivados de 17-hidroxi .
Comparación Con Compuestos Similares
Testosterone Enanthate: Another esterified form of testosterone with a slightly shorter ester chain, leading to a faster release into the bloodstream.
Testosterone Propionate: Has an even shorter ester chain, resulting in a more rapid release and shorter duration of action.
Uniqueness of Testosterone Cypionate: this compound is unique due to its longer ester chain, which provides a slower and more consistent release of testosterone into the bloodstream. This results in fewer injections and more stable testosterone levels compared to other forms .
Propiedades
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O3/c1-26-15-13-20(28)17-19(26)8-9-21-22-10-11-24(27(22,2)16-14-23(21)26)30-25(29)12-7-18-5-3-4-6-18/h17-18,21-24H,3-16H2,1-2H3/t21-,22-,23-,24-,26-,27-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFVBGJFAYZEBE-ZLQWOROUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=CC(=O)CCC35C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4CCCC4)CCC5=CC(=O)CC[C@]35C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901015617 | |
| Record name | Testosterone cypionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901015617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Details | 'FDA label' | |
| Record name | Testosterone cypionate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13943 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The effects of testosterone in humans and other vertebrates occur by way of two main mechanisms: by activation of the androgen receptor (directly or as DHT), and by conversion to estradiol and activation of certain estrogen receptors. Free testosterone (T) is transported into the cytoplasm of target tissue cells, where it can bind to the androgen receptor, or can be reduced to 5-alpha-dihydrotestosterone (DHT) by the cytoplasmic enzyme 5-alpha-reductase. DHT binds to the same androgen receptor even more strongly than T, so that its androgenic potency is about 2.5 times that of T. The T-receptor or DHT-receptor complex undergoes a structural change that allows it to move into the cell nucleus and bind directly to specific nucleotide sequences of the chromosomal DNA. The areas of binding are called hormone response elements (HREs), and influence transcriptional activity of certain genes, producing the androgen effects. | |
| Record name | Testosterone cypionate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13943 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
58-20-8 | |
| Record name | Testosterone cypionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Testosterone cypionate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Testosterone cypionate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13943 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Testosterone cypionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901015617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17β-hydroxyandrost-4-en-3-one cyclopentylpropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TESTOSTERONE CYPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0XW1UBI14 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
98-104ºC | |
| Details | 'MSDS' | |
| Record name | Testosterone cypionate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13943 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


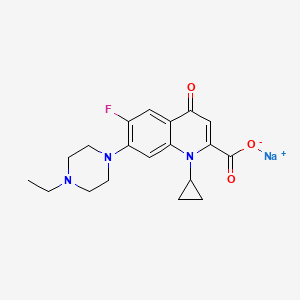
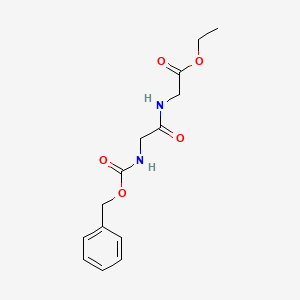
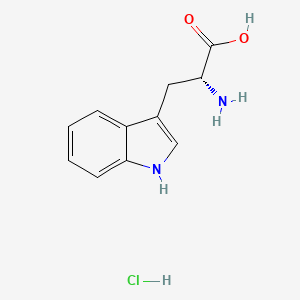
![Hexanoic acid, 2-ethyl-, 2-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-3-hydroxyphenoxy]ethyl ester](/img/structure/B3395867.png)



